![molecular formula C26H37ClN2O2S B2582007 1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine CAS No. 893667-46-4](/img/structure/B2582007.png)
1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TCS 401, and it belongs to the class of piperazine derivatives.
Wirkmechanismus
The mechanism of action of TCS 401 is not yet fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways in the brain. Specifically, TCS 401 has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, TCS 401 has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro. TCS 401 has also been shown to have anti-inflammatory effects in other tissues, such as the lungs and liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TCS 401 for use in scientific research is its high potency and specificity. This compound has been shown to have a strong effect on its target pathways, which makes it a useful tool for studying various biological processes. However, one limitation of TCS 401 is that it may have off-target effects on other pathways or processes, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on TCS 401. One area of interest is in the development of new drugs based on the structure of TCS 401. By modifying the structure of this compound, it may be possible to create more potent or selective drugs for use in various therapeutic applications. Another potential direction for research is in the study of TCS 401 in animal models of disease. By testing this compound in vivo, researchers may be able to better understand its effects on various biological processes and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of TCS 401 involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the yield of the product is typically high.
Wissenschaftliche Forschungsanwendungen
TCS 401 has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is in the field of neuroscience, where TCS 401 has been shown to have neuroprotective effects. This compound has been found to inhibit the activation of microglial cells, which are involved in the inflammatory response in the brain. By inhibiting the activation of these cells, TCS 401 may help to prevent or reduce damage to the brain following injury or disease.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN2O2S/c1-17(2)21-14-23(18(3)4)26(24(15-21)19(5)6)32(30,31)29-12-10-28(11-13-29)25-16-22(27)9-8-20(25)7/h8-9,14-19H,10-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYUZVHKIKGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

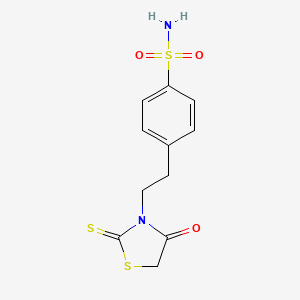
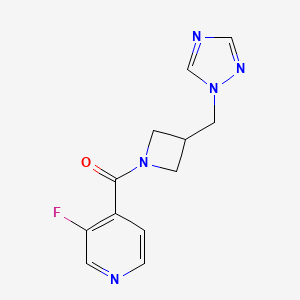
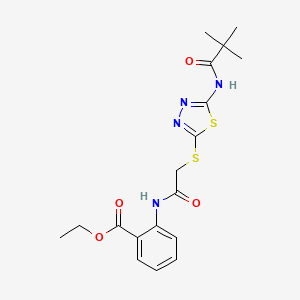
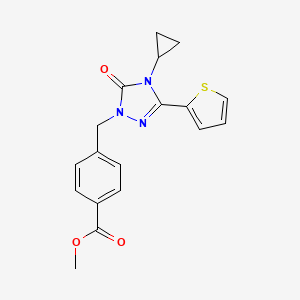
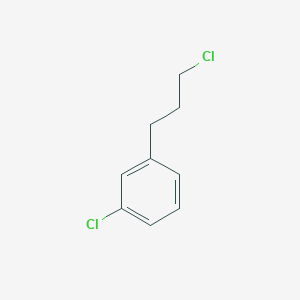
![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)

![5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2581937.png)
![4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2581938.png)
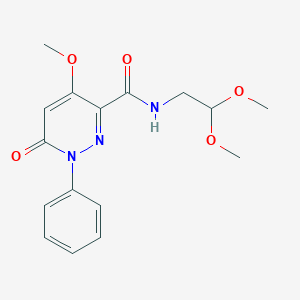
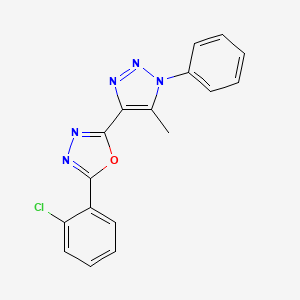
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)